molecular formula C13H10ClNO B12025847 2-Chloro-6-P-tolylpyridine-4-carbaldehyde CAS No. 881402-39-7

2-Chloro-6-P-tolylpyridine-4-carbaldehyde

Cat. No.: B12025847
CAS No.: 881402-39-7
M. Wt: 231.68 g/mol
InChI Key: KGOOPCGTEHOUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-P-tolylpyridine-4-carbaldehyde: is a heterocyclic compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . It is characterized by a pyridine ring substituted with a chloro group at the 2-position, a p-tolyl group at the 6-position, and an aldehyde group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-P-tolylpyridine-4-carbaldehyde typically involves the reaction of 2-chloro-6-p-tolylpyridine with a suitable aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-P-tolylpyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-6-P-tolylpyridine-4-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It may also be used in the development of new bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the synthesis of drug candidates targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 2-Chloro-6-P-tolylpyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The chloro and p-tolyl groups may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • 2-Chloro-6-p-tolylpyridine-4-carboxylic acid
  • 2-Chloro-6-p-tolylpyridine-4-methanol
  • 2-Chloro-6-p-tolylpyridine-4-amine

Comparison: Compared to its similar compounds, 2-Chloro-6-P-tolylpyridine-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. The aldehyde group allows for specific reactions such as oxidation and reduction, which are not possible with the carboxylic acid or alcohol derivatives .

Properties

CAS No.

881402-39-7

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

2-chloro-6-(4-methylphenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C13H10ClNO/c1-9-2-4-11(5-3-9)12-6-10(8-16)7-13(14)15-12/h2-8H,1H3

InChI Key

KGOOPCGTEHOUHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.